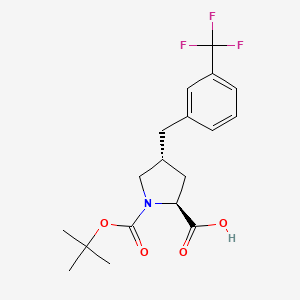

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid

描述

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The compound is officially designated as 1-(1,1-Dimethylethyl) (2S,4R)-4-[[3-(trifluoromethyl)phenyl]methyl]-1,2-pyrrolidinedicarboxylate according to Chemical Abstracts Service nomenclature protocols. Alternative systematic names include (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid, which more explicitly describes the structural connectivity and stereochemical relationships.

The compound bears CAS Registry Number 959582-85-5 and is commonly referenced in scientific literature through various abbreviated designations that maintain structural clarity while providing practical utility for synthetic chemists. The InChI (International Chemical Identifier) string for this compound is InChI=1S/C18H22F3NO4/c1-17(2,3)26-16(25)22-10-12(9-14(22)15(23)24)7-11-5-4-6-13(8-11)18(19,20)21/h4-6,8,12,14H,7,9-10H2,1-3H3,(H,23,24)/t12-,14+/m1/s1, which provides unambiguous structural identification through algorithmic representation.

The tert-butoxycarbonyl protecting group, systematically named as 2-methylpropan-2-yloxycarbonyl, serves as a standard amino protecting group in peptide synthesis protocols. The 3-(trifluoromethyl)benzyl substituent represents a fluorinated aromatic system that imparts specific electronic and steric properties to the overall molecular architecture. The designation of stereochemical centers as (2S,4R) indicates the absolute configuration according to Cahn-Ingold-Prelog priority rules, where the 2-position carbon bearing the carboxylic acid functionality exhibits S-configuration and the 4-position carbon bearing the trifluoromethylbenzyl substituent exhibits R-configuration.

Molecular Geometry and Conformational Isomerism

The molecular geometry of this compound is fundamentally governed by the conformational preferences of the pyrrolidine ring system and the spatial arrangement of substituents around the ring. The pyrrolidine ring exhibits characteristic envelope conformations that are significantly influenced by the nature and stereochemistry of substituents at the 4-position. Research has demonstrated that the pyrrolidine ring system predominantly adopts two envelope conformations: C-4 (Cγ) exo and endo conformers, with the relative populations of these conformers being directly controlled by the electronic and steric properties of ring substituents.

The (2S,4R) stereochemical configuration in this compound results in specific conformational preferences that differ markedly from those observed in other stereoisomeric variants. Studies on related 4-substituted proline derivatives have shown that the trans-4-substituent (R-configuration at the 4-position when combined with S-configuration at the 2-position) tends to favor the endo puckering conformation of the pyrrolidine ring. This conformational preference arises from the need to minimize steric interactions between the bulky 3-(trifluoromethyl)benzyl substituent and other ring substituents while maintaining optimal orbital overlap for stereoelectronic stabilization.

The trifluoromethylbenzyl group at the 4-position introduces significant steric bulk that constrains the conformational flexibility of the pyrrolidine ring. The trifluoromethyl group, with its highly electronegative fluorine atoms, creates a substantial dipole moment that influences both intramolecular and intermolecular interactions. The benzyl linkage provides rotational freedom around the C-4 to benzyl carbon bond, allowing for multiple rotameric conformations that can accommodate the steric demands of the trifluoromethyl substituent while maintaining favorable electronic interactions.

Computational studies on similar pyrrolidine derivatives have revealed that the energy barriers between different ring conformations are significantly modulated by 4-position substituents. The presence of the sterically demanding trifluoromethylbenzyl group effectively locks the pyrrolidine ring into a preferred conformation, reducing the conformational entropy but providing enhanced selectivity in biological and chemical interactions. This conformational constraint has important implications for the compound's behavior in peptide synthesis applications and its potential biological activity profiles.

Crystallographic Studies of Pyrrolidine Ring Systems

Crystallographic investigations of pyrrolidine ring systems have provided crucial insights into the three-dimensional structural characteristics and solid-state packing arrangements of 4-substituted proline derivatives. X-ray crystallographic studies on related tert-butyl-substituted pyrrolidines have revealed specific patterns of ring puckering that correlate directly with the stereochemical configuration of substituents. These studies demonstrate that trans-4-substituted pyrrolidines, analogous to the (2S,4R) configuration in the target compound, consistently adopt endo envelope conformations in the crystalline state.

Crystallographic data for structurally related compounds show that the pyrrolidine ring typically exhibits envelope conformations with puckering parameters that can be quantitatively analyzed using Cremer-Pople puckering analysis. The C-4 carbon atom frequently serves as the envelope flap, with displacement from the mean plane of the remaining four ring atoms ranging from 0.5 to 0.7 Å depending on the nature of the 4-substituent. In compounds bearing bulky 4-substituents similar to the trifluoromethylbenzyl group, the ring puckering amplitude is generally enhanced due to increased steric strain relief requirements.

Crystal packing studies reveal that pyrrolidine derivatives often form hydrogen-bonded networks through their carboxylic acid functionalities and, when present, through secondary interactions involving the protecting group. The tert-butoxycarbonyl group typically adopts extended conformations that minimize steric interactions with neighboring molecules while allowing for optimal crystal packing efficiency. Intermolecular interactions involving the trifluoromethyl group include both electrostatic interactions due to the high electronegativity of fluorine atoms and van der Waals contacts that contribute to overall crystal stability.

属性

IUPAC Name |

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F3NO4/c1-17(2,3)26-16(25)22-10-12(9-14(22)15(23)24)7-11-5-4-6-13(8-11)18(19,20)21/h4-6,8,12,14H,7,9-10H2,1-3H3,(H,23,24)/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCBEYAFNSRYJW-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376042 | |

| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959582-85-5 | |

| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-[[3-(trifluoromethyl)phenyl]methyl]-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959582-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid typically involves:

- Starting from chiral pyrrolidine-2-carboxylic acid derivatives or suitably protected proline analogs.

- Introduction of the 3-(trifluoromethyl)benzyl substituent at the 4-position via alkylation.

- Protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group to prevent side reactions.

- Maintenance of stereochemical integrity throughout the synthesis to ensure the (2S,4R) configuration.

Key Steps and Reagents

Detailed Reaction Conditions and Yields

Boc Protection:

Reaction of the amino group with di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine (DMAP) in tert-butanol at room temperature overnight yields the Boc-protected intermediate with yields reported around 91.9%.Alkylation:

The hydroxyl or enolate intermediate is generated by treatment with strong bases such as sodium hydride or n-butyllithium at low temperatures (e.g., -78°C) under inert atmosphere. The alkylation with 3-(trifluoromethyl)benzyl bromide or chloride is performed in the presence of phase transfer catalysts to enhance reaction efficiency. This step is critical for introducing the trifluoromethylbenzyl substituent at the 4-position with stereochemical control.Stereochemical Control:

The use of chiral starting materials and protection of the carboxyl group prevents racemization during alkylation. If the carboxyl group is unprotected, racemization may occur, leading to a mixture of stereoisomers.Purification:

The crude product is purified by column chromatography using appropriate solvents to isolate the desired (2S,4R) isomer.

Alternative Synthetic Routes

Catalytic Hydrogenation:

Some patents describe the preparation of cis isomers of pyrrolidine derivatives by catalytic hydrogenation of double bonds in precursor compounds, which can be adapted for the synthesis of related compounds with high stereoselectivity.Oxidation and Functional Group Transformations:

Oxidation of hydroxyl intermediates using chromium trioxide in aqueous sulfuric acid followed by extraction and purification is reported in related pyrrolidine syntheses, which may be applicable for intermediate steps.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome | Notes |

|---|---|---|---|---|

| Boc Protection of amine | Di-tert-butyl dicarbonate, DMAP, tert-butanol, RT, overnight | 82-92 | Retention of stereochemistry | Mild, efficient protection |

| Alkylation at 4-position | NaH or n-BuLi, 3-(trifluoromethyl)benzyl halide, phase transfer catalyst, -78°C to RT | Variable, typically high | Retention if carboxyl protected; racemization if unprotected | Critical step for substitution |

| Purification | Column chromatography | - | Pure (2S,4R) isomer isolated | Essential for stereochemical purity |

| Optional Boc deprotection | TFA in DCM, 25°C, 4 hours | High | Maintains stereochemistry if mild | For further derivatization |

Research Findings and Considerations

The stereochemical integrity of the (2S,4R) configuration is maintained primarily by protecting the carboxyl group during alkylation and by using chiral starting materials.

The use of strong bases and low temperatures during alkylation minimizes side reactions and racemization.

Phase transfer catalysts improve the efficiency of alkylation reactions by facilitating the transfer of reactive species between phases.

Boc protection is a standard and reliable method for amine protection in pyrrolidine derivatives, providing stability during subsequent synthetic steps.

Purification by chromatography is necessary to separate any diastereomeric or racemic impurities formed during synthesis.

Alternative methods such as catalytic hydrogenation and oxidation steps are useful for preparing intermediates or related compounds with desired stereochemistry.

化学反应分析

Types of Reactions

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing a carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

科学研究应用

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can act as a protecting group, preventing unwanted reactions at certain sites of the molecule. The trifluoromethylbenzyl group can enhance the compound’s lipophilicity and binding affinity to target proteins or enzymes, thereby modulating their activity.

相似化合物的比较

Comparison with Structural Analogues

Substituent Variations at the 4-Position

The 4-position substituent significantly influences the compound’s physicochemical properties and applications. Below is a comparative analysis grouped by substituent type:

Table 1: Key Structural and Functional Comparisons

Physicochemical and Hazard Profiles

- Lipophilicity : The 3-(trifluoromethyl)benzyl group in the target compound enhances lipid solubility compared to benzyl or methoxy analogues, making it favorable for blood-brain barrier penetration in drug design .

- Hazards :

- The target compound shares skin/eye irritation risks (H315, H319) with most analogues .

- Fluorinated derivatives (e.g., 4-fluoro analogue) exhibit additional respiratory toxicity (H335) due to volatile byproducts .

- Methoxy and benzyl analogues show similar hazards, suggesting Boc-pyrrolidine scaffolds generally require careful handling .

生物活性

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-L-proline derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C18H22F3NO4

- Molecular Weight : 373.37 g/mol

- CAS Number : 959582-85-5

Mechanisms of Biological Activity

The biological activity of this compound primarily arises from its structural similarity to proline, an amino acid that plays a crucial role in protein synthesis and enzyme function. The trifluoromethyl group enhances lipophilicity and bioavailability, which may contribute to its pharmacological properties.

1. Enzyme Inhibition

Research indicates that derivatives of pyrrolidine compounds can act as inhibitors for various enzymes, including Dipeptidyl Peptidase IV (DPP-IV), which is crucial in glucose metabolism. DPP-IV inhibitors are beneficial in the management of type 2 diabetes by prolonging the activity of incretin hormones, thus enhancing insulin secretion and lowering blood glucose levels .

2. Anticancer Activity

Some studies suggest that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. This is attributed to their ability to interfere with cellular signaling pathways involved in cell proliferation and survival .

Case Study 1: DPP-IV Inhibition

A study conducted by Owens et al. demonstrated that proline derivatives could effectively inhibit DPP-IV activity. The study highlighted the significance of the pyrrolidine structure in enhancing binding affinity and selectivity towards DPP-IV compared to other enzymes . The findings suggest that this compound could serve as a lead compound for developing new DPP-IV inhibitors.

Case Study 2: Cytotoxicity Against Cancer Cells

In a comparative analysis of various pyrrolidine derivatives, researchers found that this compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7). The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Summary of Biological Activities

常见问题

Q. What personal protective equipment (PPE) is required when handling this compound?

- Methodological Answer : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (N95 mask) is advised if handling powders due to potential inhalation hazards . Work in a fume hood to minimize exposure to trifluoromethyl aromatic byproducts .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。